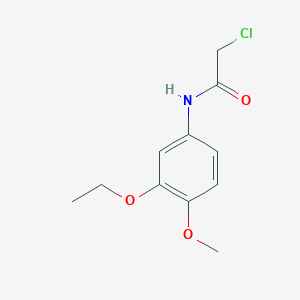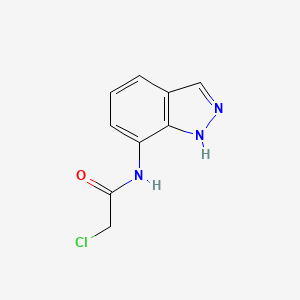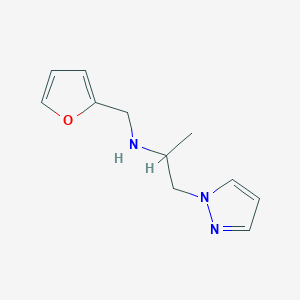
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as THN-PAC, this compound belongs to the class of piperidine carboxamides and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
THN-PAC acts as a positive allosteric modulator of the 5-HT2C receptor, which means that it enhances the activity of the receptor in the presence of the neurotransmitter serotonin. This results in increased signaling through the receptor, which can have a range of downstream effects on neuronal activity and behavior. The precise mechanism by which THN-PAC modulates the 5-HT2C receptor is not fully understood, but it is thought to involve changes in the conformation of the receptor protein.
Biochemical and Physiological Effects:
THN-PAC has a range of biochemical and physiological effects, many of which are related to its modulation of the 5-HT2C receptor. These effects include changes in neuronal activity, alterations in mood and anxiety, and reductions in the reinforcing effects of drugs of abuse. THN-PAC has also been shown to have potential applications in the treatment of obesity, as it has been shown to reduce food intake in animal models.
実験室実験の利点と制限
THN-PAC has several advantages for use in lab experiments. It is a highly specific modulator of the 5-HT2C receptor, which allows for precise manipulation of neuronal activity. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, THN-PAC also has some limitations. It has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, it has not yet been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on THN-PAC. One area of interest is in the development of more stable analogs of THN-PAC, which could extend its half-life and allow for longer-term studies. Another area of research is in the identification of other receptors that may be modulated by THN-PAC, which could expand its potential applications in neuroscience and other fields. Finally, there is potential for the development of clinical applications of THN-PAC, particularly in the treatment of addiction and obesity.
合成法
The synthesis of THN-PAC involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperidine-1-carboxylic acid, followed by the addition of an amine group. This reaction results in the formation of THN-PAC, which is typically purified through column chromatography. The purity and yield of THN-PAC can be improved through various modifications to the synthesis method, including changes in reaction conditions, solvent choice, and purification techniques.
科学的研究の応用
THN-PAC has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where THN-PAC has been shown to modulate the activity of certain neurotransmitter receptors. Specifically, THN-PAC has been shown to act as a positive allosteric modulator of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and anxiety. THN-PAC has also been shown to have potential applications in the treatment of addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
特性
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-16(20)19-10-8-13(9-11-19)18-15-7-3-5-12-4-1-2-6-14(12)15/h1-2,4,6,13,15,18H,3,5,7-11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTONCOXVHBNTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3CCN(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)